4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione
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Overview
Description
4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties The compound features a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidine-2-thione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic medium.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure but without the nitrophenyl group.
Thiazolidine: The parent compound without the nitrophenyl and methyl groups.
Benzothiazole: Contains a fused benzene ring, offering different reactivity and applications.
Uniqueness: 4-Methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the nitrophenyl and thiazolidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
116013-80-0 |
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Molecular Formula |
C10H10N2O2S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-6-16-10(15)11(7)8-3-2-4-9(5-8)12(13)14/h2-5,7H,6H2,1H3 |
InChI Key |
CNGJAGYKUNGGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=S)N1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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